molecular formula C12H17NO2 B1166661 N-(2-hydroxypropyl)-3-phenylpropanamide

N-(2-hydroxypropyl)-3-phenylpropanamide

Cat. No.: B1166661
M. Wt: 207.273
InChI Key: XPSAFTBRMXBEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxypropyl)-3-phenylpropanamide is a propanamide derivative characterized by a phenyl group at the third carbon of the propanamide backbone and a 2-hydroxypropyl substituent on the nitrogen atom. For instance, the N-(2-hydroxypropyl) group is a key component in polymer-drug conjugates like PK1 (N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin), which demonstrates enhanced tumor accumulation and reduced systemic toxicity compared to free doxorubicin .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.273

IUPAC Name

N-(2-hydroxypropyl)-3-phenylpropanamide

InChI

InChI=1S/C12H17NO2/c1-10(14)9-13-12(15)8-7-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)

InChI Key

XPSAFTBRMXBEGH-UHFFFAOYSA-N

SMILES

CC(CNC(=O)CCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The physicochemical properties of 3-phenylpropanamide derivatives are highly dependent on their substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
N-(2-Hydroxypropyl)-3-phenylpropanamide 2-Hydroxypropyl, phenyl 207.27 Hydrophilic hydroxy group enhances solubility
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Nitrobenzothiazole, phenyl 353.37 Bulky aromatic group increases lipophilicity
N-(3-Hydroxyphenyl)-3-phenoxypropanamide 3-Hydroxyphenyl, phenoxy 257.28 Phenoxy group introduces π-π stacking potential
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Fluorobenzo[d]thiazole, dimethylaminopropyl 448.95 (free base) Charged tertiary amine improves membrane permeability
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluorophenylamino, phenyl 258.29 Fluorine atom enhances metabolic stability

Key Observations :

  • The 2-hydroxypropyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzothiazole derivatives) .
  • Benzothiazole-containing analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which may enhance binding to hydrophobic enzyme pockets .
  • Charged substituents (e.g., dimethylamino in ) facilitate interactions with biological membranes or receptor sites .

Research Findings and Clinical Relevance

  • Tumor Targeting : The N-(2-hydroxypropyl) group in PK1 enables prolonged circulation and selective tumor accumulation, achieving a tumor-to-blood concentration ratio of 5 within 72 hours .
  • Antimicrobial Potential: Benzothiazole analogs () show structural similarity to known antimicrobial agents, though specific activity data are pending .

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